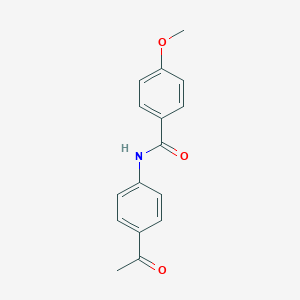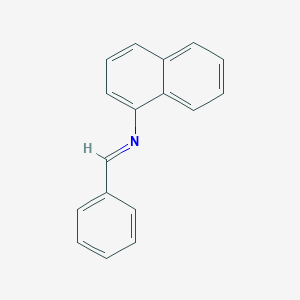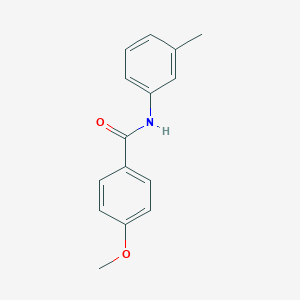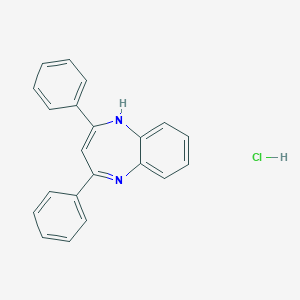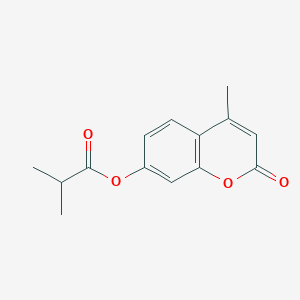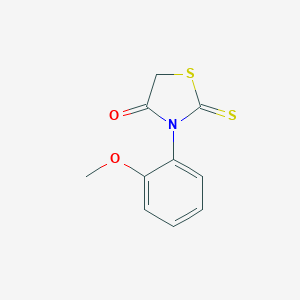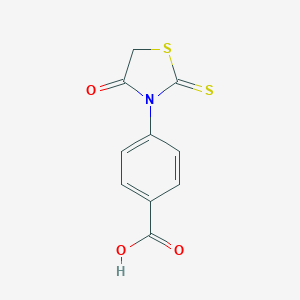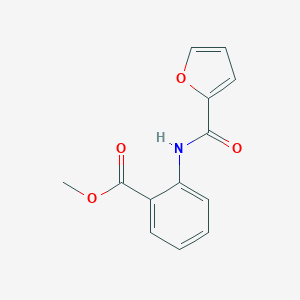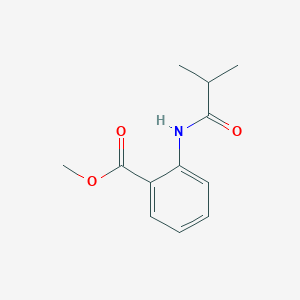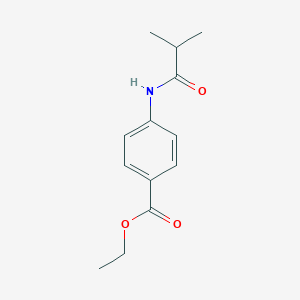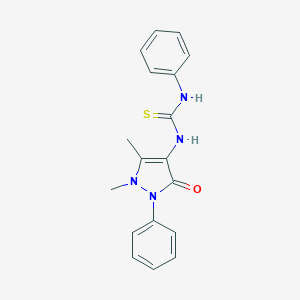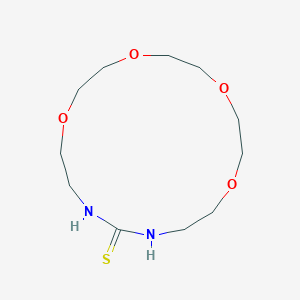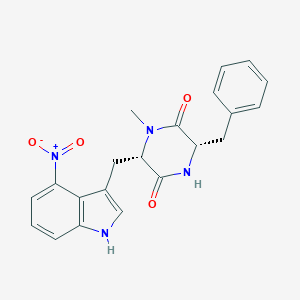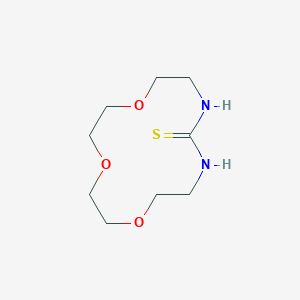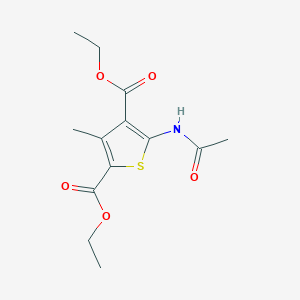
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound with a unique structure that makes it an excellent candidate for use in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, leading to a reduction in the production of inflammatory mediators. It has also been reported to have antimicrobial properties, possibly by disrupting the cell membranes of microorganisms.
Effets Biochimiques Et Physiologiques
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, it has been reported to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate in lab experiments include its unique structure, which makes it an excellent candidate for use in the synthesis of various organic compounds. Additionally, it has been reported to have various biological properties, making it a potential candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its low solubility in water, which may limit its use in aqueous reactions.
Orientations Futures
There are various future directions for the research and development of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate. One potential direction is the development of new pharmaceuticals that utilize this compound as a building block. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for the development of new synthesis methods that can improve the overall yield and efficiency of the production of this compound.
Applications De Recherche Scientifique
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate has various scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a building block in the synthesis of various heterocyclic compounds. Additionally, it has been reported to have antimicrobial, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs.
Propriétés
Numéro CAS |
4815-41-2 |
|---|---|
Nom du produit |
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate |
Formule moléculaire |
C13H17NO5S |
Poids moléculaire |
299.34 g/mol |
Nom IUPAC |
diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C13H17NO5S/c1-5-18-12(16)9-7(3)10(13(17)19-6-2)20-11(9)14-8(4)15/h5-6H2,1-4H3,(H,14,15) |
Clé InChI |
DSAAXKNXXOMQNQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C |
Autres numéros CAS |
4815-41-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

